Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group, a methyl carboxylate substituent, and a piperazine-linked 4-acetylphenyl moiety. This compound’s design integrates multiple pharmacophoric elements, including:
- A tetrahydroquinazoline scaffold, known for its role in kinase inhibition and nucleic acid interactions .
- A 4-acetylphenylpiperazine side chain, a motif frequently associated with receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility and aromatic interactions .
- A methyl carboxylate group at position 7, which may improve solubility and bioavailability.
Properties
CAS No. |
1114609-97-0 |
|---|---|
Molecular Formula |
C26H28N4O5S |
Molecular Weight |
508.59 |
IUPAC Name |
methyl 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H28N4O5S/c1-17(31)18-5-8-20(9-6-18)28-12-14-29(15-13-28)23(32)4-3-11-30-24(33)21-10-7-19(25(34)35-2)16-22(21)27-26(30)36/h5-10,16H,3-4,11-15H2,1-2H3,(H,27,36) |
InChI Key |
RUFGQWDAIGHBIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with a complex structure that has garnered interest in the pharmaceutical field due to its potential biological activities. The compound's molecular formula is with a molecular weight of 508.59 g/mol. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
Pharmacological Properties
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine and quinazoline moieties have shown significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Activity : Research has demonstrated that derivatives of quinazoline can inhibit cancer cell proliferation. For example, compounds with similar structural features have shown notable activity against breast cancer cells and other solid tumor lines .
- Enzyme Inhibition : Some studies suggest that related compounds may act as inhibitors for enzymes like acetylcholinesterase and urease, which are critical in various physiological processes .
Biological Activity Data
The following table summarizes the biological activities observed in studies involving compounds related to this compound.
Case Studies
- Antimicrobial Screening : A study synthesized a series of compounds similar to the target compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Efficacy : In a focused library study on heterocyclic compounds, one derivative showed remarkable anticancer activity with a GI50 value significantly lower than standard chemotherapeutics like cisplatin. This suggests the potential for developing new anticancer agents based on the structural framework of this compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines, including MCF-7 and HCT116. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been synthesized and tested for their efficacy against a range of pathogens. Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the antiproliferative effects of a series of quinazoline derivatives on human cancer cell lines. The results indicated that specific modifications to the quinazoline scaffold enhanced biological activity, with IC50 values indicating strong potency against cancer cells . The structure–activity relationship (SAR) analysis revealed that the presence of a piperazine moiety significantly contributes to the compound's effectiveness.
Case Study 2: Antimicrobial Screening
Another research initiative focused on synthesizing heterocyclic compounds derived from similar structures to this compound. These compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings highlighted several compounds with notable antimicrobial properties, suggesting that modifications to the piperazine and quinazoline components could yield effective new antibiotics .
Summary of Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared pharmacophores:
Key Observations :
Core Heterocycle : The target compound’s tetrahydroquinazoline core differentiates it from gefitinib’s fully aromatic quinazoline system. This partial saturation may influence binding kinetics and selectivity .
Thioxo vs. Oxo : The thioxo group in the target compound replaces the oxo group seen in 1l, which could alter hydrogen-bonding patterns and metabolic stability.
Computational Similarity Assessment
Using ligand-based screening principles (), the target compound’s Morgan fingerprints (radius=2) were hypothetically compared to known kinase inhibitors (e.g., gefitinib) and synthetic intermediates (e.g., 1l). Results (simulated):
Insights :
- The low similarity to 1l underscores the target compound’s unique piperazine-acetylphenyl side chain.
Physicochemical Properties
- Solubility : The methyl carboxylate group likely improves aqueous solubility compared to 1l’s diethyl ester.
- Metabolic Stability : The thioxo group may reduce oxidative metabolism compared to oxo analogs .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?
- Answer : The compound integrates a tetrahydroquinazoline core with a 2-thioxo group, a 4-oxobutyl linker, and a 4-acetylphenyl-piperazine moiety. These features contribute to its potential bioactivity:
- The piperazine ring enhances solubility and enables hydrogen bonding with biological targets .
- The thioxo group increases electrophilicity, making the compound reactive in nucleophilic substitution or redox reactions .
- The 4-oxobutyl chain provides conformational flexibility, potentially improving binding affinity .
- Methodology : Structural characterization via NMR (for functional group identification) and X-ray crystallography (for 3D conformation analysis) is critical. Refer to crystallographic parameters in similar piperazine-containing compounds (e.g., triclinic system with α = 89.3°, β = 74.7°, γ = 71.7°) for comparative analysis .
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : A multi-step synthesis is required:
Core formation : Construct the tetrahydroquinazoline ring via cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic conditions .
Piperazine incorporation : Use palladium-catalyzed coupling or nucleophilic substitution to attach the 4-acetylphenyl-piperazine group .
Oxobutyl linker installation : Employ Michael addition or alkylation reactions with 4-oxobutyric acid derivatives .
- Optimization : Monitor reaction progress via HPLC and optimize yields using Design of Experiments (DOE) to vary temperature, solvent (e.g., DMF or DCM), and catalyst loading .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data in different assay systems?
- Answer : Discrepancies in IC50 values (e.g., cytotoxicity ranges from 1–50 µM) may arise from assay conditions (e.g., pH, serum content) or cell line variability .
- Validation steps :
- Standardize assays using reference inhibitors (e.g., doxorubicin for cytotoxicity) .
- Perform dose-response curves in triplicate across multiple cell lines (e.g., HeLa vs. DU 205) to assess selectivity .
- Use LC-MS to confirm compound stability under assay conditions .
Q. What strategies are effective for optimizing synthetic routes to improve yield and purity?
- Answer : Low yields (<40%) in multi-step syntheses are common due to side reactions (e.g., oxobutyl chain hydrolysis). Mitigation strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., acetyl groups on the piperazine ring) during harsh reactions .
- Catalyst screening : Test Pd(PPh3)4 or CuI for coupling steps to reduce byproducts .
- Purification : Use preparative HPLC with Chromolith columns for high-resolution separation of structurally similar impurities .
Q. How can structural ambiguities in the compound be resolved using advanced analytical techniques?
- Answer : Ambiguities in stereochemistry or tautomerism (e.g., thioxo vs. thione forms) require:
- X-ray crystallography : Resolve absolute configuration using triclinic crystal data (e.g., a = 9.89 Å, b = 10.24 Å, c = 13.67 Å) .
- Dynamic NMR : Study temperature-dependent chemical shifts to identify tautomeric equilibria .
- DFT calculations : Compare computed vs. experimental IR/Raman spectra to validate molecular geometry .
Q. What mechanistic studies are recommended to elucidate the compound’s biological targets?
- Answer : For cytotoxicity or anti-inflammatory activity:
- Molecular docking : Simulate interactions with proposed targets (e.g., TNF-α or topoisomerase II) using software like AutoDock .
- Kinetic assays : Measure enzyme inhibition (e.g., COX-2) under varying substrate concentrations to determine inhibition constants (Ki) .
- Gene expression profiling : Use RNA-seq to identify pathways modulated by the compound in treated cell lines .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities across studies?
- Answer : Conflicting data (e.g., antimicrobial vs. anti-inflammatory efficacy) may stem from:
- Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) .
- Compound degradation : Verify stability via accelerated stability studies (40°C/75% RH for 30 days) and LC-MS .
- Species-specific effects : Compare activity in human vs. murine models to assess translational relevance .
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
- Analytical Chemistry : Combine HRMS and 2D-NMR (COSY, HSQC) for unambiguous structural confirmation .
- Biological Testing : Include positive controls (e.g., cisplatin for cytotoxicity) and report therapeutic indices (IC50 in healthy vs. diseased cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
